molecular formula C13H13NOS B1195645 N,4-dimethyl-5-phenyl-2-thiophenecarboxamide

N,4-dimethyl-5-phenyl-2-thiophenecarboxamide

Cat. No. B1195645
M. Wt: 231.32 g/mol
InChI Key: MKDZZSRGUFKBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-dimethyl-5-phenyl-2-thiophenecarboxamide is an aromatic amide and a member of thiophenes.

Scientific Research Applications

Immunomodulatory Applications

N,4-dimethyl-5-phenyl-2-thiophenecarboxamide derivatives have been explored for their immunosuppressive properties. Specifically, compounds like phenylheteroarylbutenamides and phenylbutenamides, which share structural similarities with N,4-dimethyl-5-phenyl-2-thiophenecarboxamide, have shown activity towards suppressing the proliferation of concanavalin A-stimulated T-lymphocytes. This finding suggests potential applications in managing autoimmune diseases or in organ transplantation (Axton et al., 1992).

Antibacterial Properties

A series of thiophene-carboxamide analogues, closely related to N,4-dimethyl-5-phenyl-2-thiophenecarboxamide, were synthesized and evaluated for their antibacterial efficacy. These compounds demonstrated significant inhibition and bactericidal effects against Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antibacterial agents (Habila J.d et al., 2015).

Antifungal Activity

Thiophene-3-carboxamide derivatives, which are structurally related to N,4-dimethyl-5-phenyl-2-thiophenecarboxamide, have been found to possess antibacterial and antifungal activities. These properties were established through various laboratory tests, highlighting the compound's potential in antimicrobial therapies (Vasu et al., 2003).

Applications in Material Science

The unique chemical structure of N,4-dimethyl-5-phenyl-2-thiophenecarboxamide analogues has been utilized in material science, particularly in the synthesis of aromatic–aliphatic polyamides. These polyamides exhibit desirable properties such as high thermal stability and solubility in polar solvents, making them suitable for various industrial applications (Ubale et al., 2001).

Electroluminescence in Organic Devices

Compounds similar to N,4-dimethyl-5-phenyl-2-thiophenecarboxamide have been used in the development of novel emitting amorphous molecular materials for organic electroluminescent (EL) devices. These materials exhibit properties like intense fluorescence emission and high glass-transition temperatures, making them suitable for use in multicolor light-emitting devices (Doi et al., 2003).

Antitumor Potential

Thiophene-carboxamide analogues have demonstrated potential as antitumor agents. Compounds structurally related to N,4-dimethyl-5-phenyl-2-thiophenecarboxamide have shown activity against solid tumor models, suggesting their potential application in cancer therapy (Atwell et al., 1989).

properties

Product Name

N,4-dimethyl-5-phenyl-2-thiophenecarboxamide

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

N,4-dimethyl-5-phenylthiophene-2-carboxamide

InChI

InChI=1S/C13H13NOS/c1-9-8-11(13(15)14-2)16-12(9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,14,15)

InChI Key

MKDZZSRGUFKBSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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